molecular formula C21H21FN2O5S2 B6488613 methyl 4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 941962-35-2

methyl 4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B6488613
CAS No.: 941962-35-2
M. Wt: 464.5 g/mol
InChI Key: PIJONNANFKMCGI-UHFFFAOYSA-N
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Description

The compound “methyl 4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate” is a complex organic molecule. It contains several functional groups including a methoxy group, a piperazine ring, a sulfonyl group, a benzothiophene ring, and a carboxylate ester .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure (the piperazine ring). The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the piperazine ring could potentially be alkylated, or the ester could be hydrolyzed .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some properties that could be predicted include its solubility in various solvents, its melting and boiling points, and its reactivity with different chemical reagents .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. Potential areas of interest could include exploring its synthesis in more detail, studying its physical and chemical properties, or investigating its biological activity .

Mechanism of Action

Target of Action

It is known that compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as piperazine derivatives, are known to modulate the pharmacokinetic properties of drug substances . They are found in biologically active compounds for a variety of disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Biochemical Pathways

It is known that compounds with similar structures, such as indole derivatives, have diverse biological activities and affect a wide range of biochemical pathways .

Pharmacokinetics

It is known that compounds with similar structures, such as piperazine derivatives, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

It is known that compounds with similar structures, such as piperazine derivatives, have a broad spectrum of biological activities .

Action Environment

It is known that the stability of compounds with similar structures, such as pinacol boronic esters, can be significantly expanded by the introduction of more stable moieties .

Properties

IUPAC Name

methyl 4-fluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O5S2/c1-28-15-8-6-14(7-9-15)23-10-12-24(13-11-23)31(26,27)20-18-16(22)4-3-5-17(18)30-19(20)21(25)29-2/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJONNANFKMCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC(=C43)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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